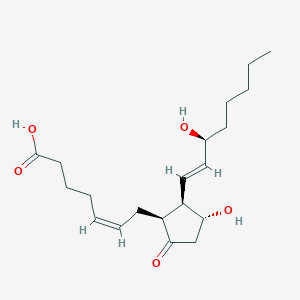

8-isoprostaglandin E2

概要

説明

8-iso プロスタグランジン E2 は、脂質過酸化中にアラキドン酸から生成されるプロスタノイドのイソプロスタン類に属します。 強力な血管収縮作用と血小板凝集阻害作用が知られています 。 この化合物は、アラキドン酸の非酵素的酸化産物であり、トロンボキサン受容体のリガンドとして作用します .

準備方法

合成経路と反応条件: 8-iso プロスタグランジン E2 は、アラキドン酸のフリーラジカル触媒による過酸化によって合成することができます。 このプロセスには、アラキドン酸の非酵素的酸化が関与し、8-iso プロスタグランジン E2 を含むイソプロスタンが形成されます .

工業生産方法: 8-iso プロスタグランジン E2 の工業生産には、通常、UPLC-MS/MS などの高度なクロマトグラフィー技術を用いて、生物学的サンプルから化合物を抽出および精製します 。この方法により、高い回収率と効率的な化合物の分離が可能になります。

化学反応の分析

反応の種類: 8-iso プロスタグランジン E2 は、次のような様々な化学反応を起こします。

酸化: この化合物は、さらに酸化されて他のイソプロスタンを形成することがあります。

還元: 異なるプロスタグランジン誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

科学的研究の応用

Ocular Applications

1.1 Intraocular Pressure Reduction

8-iso PGE2 has been studied for its effects on intraocular pressure (IOP), particularly in the context of glaucoma. Research involving normal and glaucomatous monkeys demonstrated that a single dose of 0.1% 8-iso PGE2 significantly reduced IOP for up to 4 hours post-administration, with a maximum reduction of 3.2 mm Hg observed in normal eyes and up to 6.0 mm Hg in glaucomatous eyes .

Table 1: Effects of 8-iso PGE2 on Intraocular Pressure

| Treatment Dosage | Maximum IOP Reduction (mm Hg) | Duration of Effect |

|---|---|---|

| 0.05% | 4.6 | 2 hours |

| 0.1% | 6.0 | 5 hours |

| Twice Daily (0.1%) | Up to 29% reduction | Sustained over 5 days |

The mechanism behind this effect appears to be an increase in outflow facility rather than changes in aqueous humor production, making it a potential therapeutic agent for glaucoma treatment .

Cardiovascular Monitoring

2.1 Biomarker for Heart Failure

Recent studies have investigated the use of 8-iso PGE2 as a non-invasive biomarker for monitoring heart failure (HF). A pilot study utilized salivary analysis to measure levels of 8-iso PGE2 alongside other biomarkers, suggesting that saliva could serve as a viable medium for assessing cardiovascular health . The study highlighted the potential of point-of-care devices to facilitate early detection and ongoing monitoring of HF through simple saliva samples.

Table 2: Biomarkers in Heart Failure Monitoring

| Biomarker | Measurement Method | Significance |

|---|---|---|

| 8-iso PGE2 | Salivary analysis | Indicates oxidative stress |

| Lactate | Salivary analysis | Reflects metabolic state |

| Cortisol | Salivary analysis | Stress response indicator |

Oxidative Stress Biomarker

3.1 Clinical Relevance

8-iso PGE2 is increasingly recognized as a biomarker for oxidative stress, particularly in conditions associated with lipid peroxidation such as chronic renal failure and various cancers. Studies have shown elevated levels of this compound in patients undergoing hemodialysis, indicating heightened oxidative stress linked to renal dysfunction .

Table 3: Clinical Studies Using 8-iso PGE2 as a Biomarker

| Condition | Study Population | Findings |

|---|---|---|

| End-stage renal disease | Hemodialysis patients | Increased levels of 8-iso PGE2 |

| Prostate cancer | Post-surgery patients | Correlation with oxidative damage |

| Lifestyle diseases | General population | Predictive marker for disease risk |

Conclusions

The applications of 8-isoprostaglandin E2 span various fields including ophthalmology, cardiovascular health monitoring, and oxidative stress assessment. Its ability to reduce intraocular pressure presents significant implications for glaucoma treatment, while its role as a biomarker offers promising avenues for non-invasive health monitoring strategies. Further research is warranted to explore its full potential in clinical settings.

作用機序

8-iso プロスタグランジン E2 は、トロンボキサン受容体 (TP) のリガンドとして作用することで効果を発揮します。 受容体と結合すると、cAMP 経路の活性化によって血管収縮と血小板凝集が誘導されます 。 これにより、血管透過性の上昇や鼻閉など、様々な生理的反応が起こります .

類似の化合物:

8-iso プロスタグランジン F2 アルファ: 同様の血管収縮作用を持つ別のイソプロスタンです。

プロスタグランジン E2: 酵素的に生成されるプロスタグランジンで、類似の生物活性がありますが、生成経路が異なります.

独自性: 8-iso プロスタグランジン E2 は、非酵素的生成経路と強力な血管収縮作用が特徴です。 酵素的に生成されるプロスタグランジンとは異なり、ラセミ体混合物として生成され、明確な構造的特徴を持っています .

類似化合物との比較

8-iso Prostaglandin F2 alpha: Another isoprostane with similar vasoconstrictive properties.

Prostaglandin E2: An enzymatically produced prostaglandin with similar biological activities but different production pathways.

Uniqueness: 8-iso Prostaglandin E2 is unique due to its non-enzymatic production pathway and its potent vasoconstrictive properties. Unlike enzymatically produced prostaglandins, it is formed as a racemic mixture and has distinct structural features .

生物活性

8-Isoprostaglandin E2 (8-iso PGE2) is a bioactive compound belonging to the isoprostane family, which are prostaglandin-like compounds formed through the free radical-catalyzed peroxidation of membrane phospholipids. This compound has garnered attention for its significant biological activities, particularly in the context of ocular health and inflammation. This article provides a comprehensive overview of the biological activity of 8-iso PGE2, including its mechanisms of action, effects on intraocular pressure (IOP), and implications for clinical applications.

8-iso PGE2 exerts its biological effects through several mechanisms:

- Receptor Activation : It interacts with specific receptors that mediate various physiological responses. Notably, 8-iso PGE2 enhances osteoclastic differentiation through a cAMP-dependent pathway, indicating its role in bone metabolism and inflammatory responses .

- Oxidative Stress Mediator : As an isoprostane, 8-iso PGE2 is implicated in mediating the effects of oxidative stress, which is associated with various diseases. It acts as a biomarker for oxidative stress and has been linked to conditions such as cardiovascular diseases and cancer .

Effects on Intraocular Pressure

The impact of 8-iso PGE2 on IOP has been extensively studied, particularly concerning glaucoma treatment. Several key findings from research studies are summarized below.

Table 1: Effects of 8-iso PGE2 on Intraocular Pressure

Case Studies

- Monkeys with Glaucoma : In a study involving cynomolgus monkeys with induced unilateral glaucoma, administration of 0.1% 8-iso PGE2 resulted in significant reductions in IOP, with maximum reductions observed at two hours post-dose . The study suggested that this effect was primarily due to an increase in the outflow facility of aqueous humor.

- Normal Monkeys : Another study demonstrated that a single dose of 0.1% 8-iso PGE2 reduced IOP by approximately 3.2 mm Hg over four hours in normal monkeys, indicating its potential utility even in non-glaucomatous conditions .

Clinical Implications

The distinct mechanism by which 8-iso PGE2 lowers IOP—primarily through increasing pressure-dependent outflow—differentiates it from other prostaglandins like latanoprost, which primarily enhance uveoscleral outflow . The additive effects observed when combining these agents suggest that they may be used synergistically to optimize therapeutic outcomes for patients with glaucoma.

Moreover, the safety profile observed in studies indicates that while mild ocular side effects such as conjunctival hyperemia and eyelid edema were reported, these were generally transient and manageable . This positions 8-iso PGE2 as a promising candidate for further clinical development in glaucoma therapies.

特性

IUPAC Name |

(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-CLQOMRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024826 | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-isoprostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27415-25-4 | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ISOPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-isoprostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。